Home > Products > Screening Compounds P100030 > 2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide - 955790-56-4

2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Catalog Number: EVT-2495988
CAS Number: 955790-56-4
Molecular Formula: C21H26N2O3
Molecular Weight: 354.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(5-(2-Naphthoxy)pentylthio)-5-chloro-uracil

  • Compound Description: This compound was identified as a phytoconstituent in the ethanolic extract of Solanum americana leaves during GC-MS analysis. [] The study aimed to investigate the phytochemical profile of the plant and explore its potential medicinal properties.

Nifekalant

  • Compound Description: Nifekalant is a low-potency drug known to block the cardiac hERG K+ channels. [] This study investigated the molecular determinants of hERG block by comparing Nifekalant with other drugs.

Bepridil

  • Compound Description: Bepridil, similar to Nifekalant, is also a low-potency drug that blocks hERG K+ channels. [] The study aimed to understand the molecular mechanism of hERG block and identify potential binding sites within the channel.

1-[2-(6-methyl-2pyridyl)ethyl]-4-(4-methylsulfonyl aminobenzoyl)piperidine (E-4031)

  • Compound Description: E-4031 is a high-potency drug known to block hERG K+ channels. [] It was included in the study to understand the molecular determinants of hERG channel block by comparing its effects with other drugs.

Dofetilide

  • Compound Description: Dofetilide is another high-potency drug known to block hERG K+ channels. [] The study used Dofetilide to investigate the molecular determinants of hERG block and compare its mechanism with other drugs.

(+)-N-[1′-(6-cyano-1,2,3,4-tetrahydro-2(R)-naphthalenyl)-3,4-dihydro-4(R)-hydroxyspiro(2H-1-benzopyran-2,4′-piperidin)-6-yl]-methanesulfonamide] monohydrochloride (MK-499)

  • Compound Description: MK-499 is a methanesulfonanilide drug known to block hERG channels. [] The study referenced its effects on mutant hERG channels to compare with the effects of other drugs.

Ibutilide

  • Compound Description: Ibutilide, another methanesulfonanilide drug, is known to block hERG channels. [] It was mentioned in the study to compare its effects on mutant hERG channels with those of other drugs.

8-Hydroxy-2-dipropylaminotetralin

  • Compound Description: This compound acts as a 5-HT1A receptor agonist. [] The study examined its effects on human uterine smooth muscle (myometrium) contractions.

α-Methyl-5-hydroxytryptamine (α-Me-5-HT)

  • Compound Description: This compound functions as a 5-HT2 receptor agonist. [] The study investigated its effects on human myometrium contractions and the receptor subtypes involved.
  • Compound Description: Ketanserin is a 5-HT2A receptor antagonist. [] The study used Ketanserin to investigate its ability to inhibit α-Me-5-HT-induced contractions in human myometrium.

BW723C86

  • Compound Description: This compound is an agonist for both 5-HT2B and 5-HT2C receptors. [] The study examined its effects on myometrial contractility to understand the receptor subtypes involved.

Ro-60-01-75

  • Compound Description: Ro-60-01-75 acts as an agonist for both 5-HT2B and 5-HT2C receptors. [] The study investigated its effects on myometrial contractility alongside other serotonin receptor agonists.

SB204741

  • Compound Description: SB204741 is an antagonist of both 5-HT2B and 5-HT2C receptors. [] The study explored its effects on α-Me-5-HT-induced contractions in human myometrium.
  • Compound Description: This compound functions as an antagonist for both 5-HT2B and 5-HT2C receptors. [] It was used in the study to assess its effects on α-Me-5-HT-induced contractions in human myometrium.

Sumatriptan

  • Compound Description: Sumatriptan acts as an agonist for 5-HT1B/1D receptors. [] The study assessed its effects on myometrial contractility along with other serotonin receptor agonists.

Cisapride

  • Compound Description: Cisapride functions as a 5-HT4 agonist. [] The study evaluated its effects on myometrial contractility along with other serotonin receptor agonists.

AS19

  • Compound Description: This compound acts as a 5-HT7 agonist. [] The study investigated its effects on myometrial contractility in conjunction with other serotonin receptor agonists.

(S)-(+)-(4aR,10bR)-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol HCl (PD-128,907)

  • Compound Description: PD-128,907 is a dopamine D2/D3 agonist known for its higher in vitro selectivity for D3 receptors. [] The study investigated its ability to induce yawning in rats as a potential marker for D3 receptor activity.

(R)-(-)-(4aS,10bS)-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol HCl (PD-128,908)

  • Compound Description: PD-128,908, an enantiomer of PD-128,907, is also a dopamine D2/D3 agonist. [] This study included PD-128,908 to explore potential differences in activity and selectivity compared to its enantiomeric counterpart.

Quinelorane

  • Compound Description: Quinelorane is a dopamine D2/D3 agonist. [] It was investigated in a study assessing the ability of various dopaminergic agonists to induce yawning in rats, potentially serving as an in vivo marker for D3 receptor activity.

Pramipexole

  • Compound Description: This compound is a dopamine D2/D3 agonist, known for its therapeutic use in Parkinson's disease and restless legs syndrome. [] The study included Pramipexole to examine its ability to induce yawning in rats as a potential measure of D3 receptor activity.

(±)-7-hydroxy-2-dipropylaminotetralin HBr (7-OH-DPAT)

  • Compound Description: 7-OH-DPAT is a dopamine D2/D3 agonist known for its higher in vitro selectivity for D3 receptors. [] It was investigated in the study assessing the ability of dopaminergic agonists to induce yawning in rats as a potential indicator of D3 receptor activity.

Quinpirole

  • Compound Description: Quinpirole is a dopamine D2/D3 agonist. [] This study investigated its potential to induce yawning in rats as a possible measure of D3 receptor activity.

Bromocriptine

  • Compound Description: This compound is a dopamine D2/D3 agonist. [] The study examined its potential to induce yawning in rats as a possible indicator of D3 receptor activity.

Apomorphine

  • Compound Description: Apomorphine is a dopamine D2/D3 agonist. [] The study assessed its ability to induce yawning in rats, potentially serving as a measure of D3 receptor activity.

L-741,626

  • Compound Description: L-741,626 is a D2/D3 antagonist with a higher selectivity for D2 receptors. [] The study used it to investigate its ability to alter the effects of D2/D3 agonists on yawning behavior in rats.

Haloperidol

  • Compound Description: Haloperidol is a D2/D3 antagonist with a slight preference for D2 receptors. [] It is used clinically as an antipsychotic medication. The study investigated its ability to modulate yawning induced by D2/D3 agonists in rats.

Nafadotride

  • Compound Description: Nafadotride is a D2/D3 antagonist with a preference for D3 receptors. [] The study included Nafadotride to examine its ability to modulate yawning behavior induced by D2/D3 agonists in rats.

U99194

  • Compound Description: U99194 is a D2/D3 antagonist with a preference for D3 receptors. [] It was included in the study to assess its ability to alter the yawning response induced by D2/D3 agonists.

SB-277011A

  • Compound Description: This compound is a D2/D3 antagonist with a preference for D3 receptors. [] The study explored its ability to modulate yawning behavior induced by D2/D3 agonists in rats.

PG01037

  • Compound Description: PG01037 is a D2/D3 antagonist with a preference for D3 receptors. [] This compound was included in the study to investigate its ability to modulate yawning induced by D2/D3 agonists.

Scopolamine

  • Compound Description: Scopolamine is a muscarinic antagonist, blocking the action of acetylcholine at muscarinic receptors. [] The study used it to investigate the potential contribution of cholinergic mechanisms to yawning behavior in rats.

Mianserin

  • Compound Description: Mianserin is a tetracyclic antidepressant with complex pharmacological activity, including antagonism at various serotonin receptors. [] The study employed Mianserin to examine the potential involvement of serotonergic mechanisms in yawning behavior.

Physostigmine

  • Compound Description: Physostigmine is a cholinesterase inhibitor, indirectly increasing acetylcholine levels by preventing its breakdown. [] The study utilized Physostigmine to further investigate the role of cholinergic mechanisms in yawning behavior.

N-[3-(trifluoromethyl)phenyl]piperazine HCl

  • Compound Description: This compound is a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. [] The study used it to investigate the potential involvement of serotonergic mechanisms in yawning behavior.

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CD-PPB)

  • Compound Description: CD-PPB is a positive allosteric modulator (potentiator) of the metabotropic glutamate receptor (mGluR) subtype 5. [] The research focuses on exploring a novel class of mGluR1 positive allosteric modulators.

4-nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71)

  • Compound Description: VU-71 is a positive allosteric modulator selective for mGluR1. [] It was identified as a potent and selective compound within a series of CDPPB analogs.

(S)-2-(4-fluorophenyl)-1-(toluene-4-sulfonyl)pyrrolidine (Ro 67-7476)

  • Compound Description: Ro 67-7476 is a positive allosteric modulator of mGluR1. [] The study included Ro 67-7476 as a representative compound of this class to investigate the binding site of allosteric mGluR1 potentiators.

Ethyl diphenylacetylcarbamate (Ro 01-6128)

  • Compound Description: Ro 01-6128 is a positive allosteric modulator of mGluR1. [] It was used in the study to investigate the binding site of mGluR1 allosteric potentiators.

Butyl (9H-xanthene-9-carbonyl)carbamate (Ro 67-4853)

  • Compound Description: Ro 67-4853 is a positive allosteric modulator of mGluR1. [] The study employed Ro 67-4853 to examine the binding site of allosteric potentiators of mGluR1.

[3H]1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenyl-1-ethanone (R214127)

  • Compound Description: R214127 is a high-affinity radioligand that binds to the allosteric antagonist site on mGluR1. [] The study used R214127 to investigate whether positive allosteric modulators of mGluR1 share a binding site with allosteric antagonists.
Overview

2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a complex organic compound that belongs to the class of benzamide derivatives. This compound features a dimethoxy-substituted benzamide core linked to a tetrahydroquinoline moiety, which contributes to its unique chemical properties and potential biological activities. The compound is primarily studied for its applications in medicinal chemistry and organic synthesis.

Source

The compound can be synthesized through various organic reactions involving multiple steps, typically utilizing commercially available starting materials. It serves as a building block in the synthesis of more complex organic molecules and is also used as a reagent in various organic reactions.

Classification

2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is classified as a benzamide derivative. Benzamides are known for their diverse applications in medicinal chemistry due to their ability to interact with various biological targets.

Synthesis Analysis

Methods

The synthesis of 2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide typically involves several key steps:

  1. Formation of the Tetrahydroquinoline Moiety: This can be achieved through cyclization reactions involving β-phenylethylamine derivatives and dehydrating agents such as phosphorus oxychloride or zinc chloride.
  2. Attachment of the Ethyl Linker: The ethyl linker is introduced via alkylation reactions using ethyl halides under basic conditions.
  3. Formation of the Benzamide Core: This is accomplished by reacting 2,4-dimethoxybenzoic acid with appropriate amines under dehydrating conditions to form the amide bond.

Technical Details

The reaction conditions often involve the use of catalysts and solvents at controlled temperatures to optimize yield and purity. In industrial settings, automated reactors and continuous flow systems may be employed to enhance efficiency and reduce waste during production.

Molecular Structure Analysis

Structure

The molecular structure of 2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide can be represented by the following molecular formula:

C20H26N2O3C_{20}H_{26}N_{2}O_{3}

This structure includes:

  • A benzamide core with two methoxy groups at the 2 and 4 positions.
  • An ethyl chain connecting to a 1-methyl-1,2,3,4-tetrahydroquinoline moiety.

Data

The compound exhibits specific physical and chemical properties that are critical for its behavior in biological systems. These properties include solubility in organic solvents and limited solubility in water.

Chemical Reactions Analysis

Reactions

The compound can undergo several types of chemical reactions:

  1. Oxidation: Typically involves the addition of oxygen or removal of hydrogen using oxidizing agents like potassium permanganate or chromium trioxide.
  2. Reduction: Involves the addition of hydrogen or removal of oxygen using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution: This reaction replaces one functional group with another under specific conditions using nucleophiles or electrophiles.

Technical Details

The choice of reagents and reaction conditions (temperature, pressure, solvent) are crucial for achieving desired transformations while minimizing side reactions. The products formed from these reactions can vary significantly based on the specific pathways taken.

Mechanism of Action

The mechanism of action for 2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide involves its interaction with biological targets such as enzymes or receptors. The compound's unique structure allows it to modulate these targets' activities effectively. Research indicates that modifications to its structure can influence binding affinities and selectivity towards specific proteins .

Physical and Chemical Properties Analysis

Physical Properties

PropertyValue
Molecular Weight342.44 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents; limited solubility in water
LogP (Partition Coefficient)Not specified

Chemical Properties

The compound's chemical properties include stability under standard laboratory conditions and reactivity towards various reagents depending on functional groups present in its structure.

Applications

Scientific Uses

2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide has several applications in scientific research:

  • Chemistry: Used as a building block in synthesizing more complex organic molecules.
  • Biology: Investigated for potential biological activities including antimicrobial, antiviral, and anticancer properties.
  • Medicine: Explored for therapeutic potential in treating neurological disorders and cancer.
  • Industry: Serves as an intermediate in pharmaceutical development and agrochemical production .

This compound's unique structural characteristics make it a valuable subject for ongoing research in various scientific fields.

Properties

CAS Number

955790-56-4

Product Name

2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

IUPAC Name

2,4-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide

Molecular Formula

C21H26N2O3

Molecular Weight

354.45

InChI

InChI=1S/C21H26N2O3/c1-23-12-4-5-16-13-15(6-9-19(16)23)10-11-22-21(24)18-8-7-17(25-2)14-20(18)26-3/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,22,24)

InChI Key

RQTSTNUWVCUMDU-UHFFFAOYSA-N

SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=C(C=C(C=C3)OC)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.